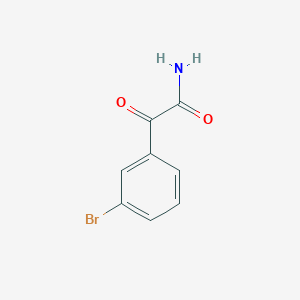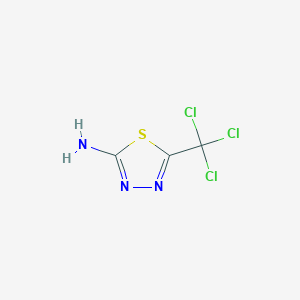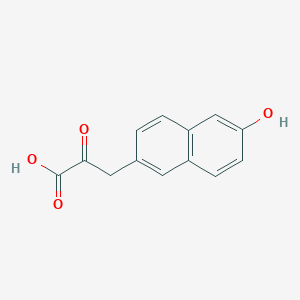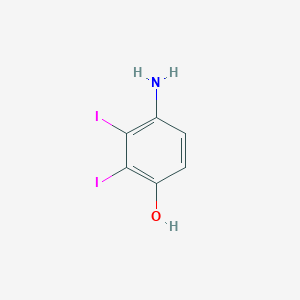![molecular formula C9H7ClIN3O B15334554 2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile](/img/structure/B15334554.png)
2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro and iodo substitution on a nicotinonitrile backbone, along with a propan-2-ylideneaminooxy group. Its molecular formula is C9H7ClIN3O.
Preparation Methods
The synthesis of 2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: Starting with a suitable pyridine derivative, nitration is performed to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Diazotization: The amine is converted to a diazonium salt.
Iodination: The diazonium salt undergoes iodination to introduce the iodine atom.
Chlorination: Chlorination is performed to introduce the chlorine atom.
Formation of the propan-2-ylideneaminooxy group: This step involves the reaction of the intermediate with an appropriate reagent to introduce the propan-2-ylideneaminooxy group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently .
Chemical Reactions Analysis
2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodo group is replaced by a different aryl or vinyl group using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl or a substituted vinyl compound .
Scientific Research Applications
2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include signal transduction pathways where the compound modulates the activity of kinases or other regulatory proteins .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile include:
2-Chloro-5-iodopyridine: This compound shares the chloro and iodo substitutions but lacks the propan-2-ylideneaminooxy group, making it less versatile in certain reactions.
2-Chloro-4-iodo-5-methylpyridine: This compound has a similar structure but with a methyl group instead of the propan-2-ylideneaminooxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a broader range of chemical reactions and applications compared to its analogs .
Properties
Molecular Formula |
C9H7ClIN3O |
|---|---|
Molecular Weight |
335.53 g/mol |
IUPAC Name |
2-chloro-5-iodo-4-(propan-2-ylideneamino)oxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7ClIN3O/c1-5(2)14-15-8-6(3-12)9(10)13-4-7(8)11/h4H,1-2H3 |
InChI Key |
RWFGTYTZDWKZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1=C(C(=NC=C1I)Cl)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)

![(S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride](/img/structure/B15334507.png)

![3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine](/img/structure/B15334530.png)


![4-[(Dimethylamino)methylene]-2-(2,2,2-trifluoroacetyl)-2-pentenedinitrile](/img/structure/B15334543.png)


![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15334551.png)
